molecular formula C20H21NO5 B13595312 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-2-methylbutanoicacid

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-2-methylbutanoicacid

Cat. No.: B13595312
M. Wt: 355.4 g/mol
InChI Key: DHPXIEMQGKDNIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-2-methylbutanoic acid is a synthetic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. This compound is widely used in peptide synthesis due to its stability and ease of removal under mild conditions. The Fmoc group serves as a protective group for the amino function, preventing unwanted side reactions during peptide chain assembly.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-2-methylbutanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using the Fmoc group. This is achieved by reacting the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.

    Hydroxylation: The protected amino acid undergoes hydroxylation to introduce the hydroxy group at the desired position.

    Methylation: The hydroxylated intermediate is then methylated to obtain the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: The Fmoc group is typically removed using piperidine in a solvent like dimethylformamide.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Free amino group for further functionalization.

Scientific Research Applications

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-2-methylbutanoic acid has several applications in scientific research:

    Chemistry: Used in solid-phase peptide synthesis for the preparation of peptides and proteins.

    Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.

    Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: Applied in the production of synthetic peptides for research and commercial purposes.

Mechanism of Action

The mechanism of action of 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-2-methylbutanoic acid involves the protection of the amino group during peptide synthesis. The Fmoc group prevents unwanted side reactions by blocking the amino function. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions. The compound interacts with various molecular targets and pathways depending on the specific peptide or protein being synthesized.

Comparison with Similar Compounds

  • 4-{(9H-Fluoren-9-ylmethoxy)carbonylamino}butanoic acid
  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid

Uniqueness: 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-2-methylbutanoic acid is unique due to its specific structure that combines the Fmoc protective group with a hydroxy and methyl-substituted butanoic acid backbone. This combination provides stability and versatility in peptide synthesis, making it a valuable tool in various research and industrial applications.

Properties

Molecular Formula

C20H21NO5

Molecular Weight

355.4 g/mol

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-2-methylbutanoic acid

InChI

InChI=1S/C20H21NO5/c1-20(25,18(22)23)10-11-21-19(24)26-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17,25H,10-12H2,1H3,(H,21,24)(H,22,23)

InChI Key

DHPXIEMQGKDNIN-UHFFFAOYSA-N

Canonical SMILES

CC(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.